7-bromo-2,4-dihydro-1H-cyclopenta[b]indol-3-one

Catalog No.
S14435367
CAS No.
M.F
C11H8BrNO
M. Wt
250.09 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
7-bromo-2,4-dihydro-1H-cyclopenta[b]indol-3-one

Product Name

7-bromo-2,4-dihydro-1H-cyclopenta[b]indol-3-one

IUPAC Name

7-bromo-2,4-dihydro-1H-cyclopenta[b]indol-3-one

Molecular Formula

C11H8BrNO

Molecular Weight

250.09 g/mol

InChI

InChI=1S/C11H8BrNO/c12-6-1-3-9-8(5-6)7-2-4-10(14)11(7)13-9/h1,3,5,13H,2,4H2

InChI Key

FOQDZOQLIYIHDL-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)C2=C1C3=C(N2)C=CC(=C3)Br

7-Bromo-2,4-dihydro-1H-cyclopenta[b]indol-3-one is a complex organic compound that belongs to the class of cyclopenta[b]indole derivatives. This compound features a bromine atom at the 7th position, contributing to its unique chemical properties. The structure consists of a fused bicyclic system, which includes both a cyclopentane and an indole moiety, making it an interesting subject for chemical and biological studies. Its molecular formula is C11H8BrNC_{11}H_{8}BrN and it has significant implications in medicinal chemistry due to its potential biological activities.

, including:

  • Substitution Reactions: The bromine atom can be replaced with other functional groups, such as alkyl or aryl groups, through nucleophilic substitution.
  • Cyclization Reactions: The compound can participate in cyclization processes, leading to more complex structures.
  • Oxidation and Reduction: It can undergo oxidation to form different derivatives or reduction to alter its functional groups.

Common reagents involved in these reactions include palladium catalysts, bases, and various electrophiles and nucleophiles. Reaction conditions often require elevated temperatures and inert atmospheres to minimize side reactions.

Research indicates that 7-Bromo-2,4-dihydro-1H-cyclopenta[b]indol-3-one exhibits notable biological activities. It has been studied for:

  • Anticancer Properties: Compounds of this class have shown potential in inhibiting cancer cell proliferation.
  • Antimicrobial Effects: Some derivatives demonstrate activity against various bacterial strains.
  • Neuroprotective Effects: There is ongoing research into its potential neuroprotective properties, which could be beneficial in treating neurodegenerative diseases.

The exact mechanisms of action are still being elucidated but may involve interactions with specific protein targets or pathways within cells.

The synthesis of 7-Bromo-2,4-dihydro-1H-cyclopenta[b]indol-3-one typically involves several steps:

  • Starting Materials: Commonly used starting materials include anilines and cyclopentene derivatives.
  • Bromination: A regioselective bromination step introduces the bromine atom at the desired position on the indole ring.
  • Cyclization: Subsequent cyclization reactions form the bicyclic structure characteristic of this compound.

Methods may vary based on desired yield and purity, with some industrial applications utilizing continuous flow reactors for efficiency.

7-Bromo-2,4-dihydro-1H-cyclopenta[b]indol-3-one has several applications across various fields:

  • Medicinal Chemistry: It serves as a scaffold for developing new therapeutic agents targeting cancer and infectious diseases.
  • Material Science: The compound is explored for use in organic light-emitting diodes (OLEDs) due to its electronic properties.
  • Chemical Research: It acts as a building block for synthesizing more complex organic molecules.

Studies on 7-Bromo-2,4-dihydro-1H-cyclopenta[b]indol-3-one have focused on its interactions with biological macromolecules:

  • Enzyme Inhibition: The compound may inhibit specific enzymes involved in cancer progression or microbial resistance.
  • Receptor Binding: Investigations into its ability to bind to various receptors provide insights into its potential therapeutic effects.

These studies are crucial for understanding how this compound can be utilized in drug development and therapeutic applications.

Several compounds share structural similarities with 7-Bromo-2,4-dihydro-1H-cyclopenta[b]indol-3-one:

Compound NameKey Features
7-Azido-2,4-dihydro-1H-cyclopenta[b]indol-3-oneContains azido group; explored for bioactivity.
5-Nitro-2,4-dihydro-1H-cyclopenta[b]indol-3-oneNitro group enhances reactivity; studied for anticancer effects.
7-Methyl-2,4-dihydro-1H-cyclopenta[b]indol-3-oneMethyl substitution alters solubility; potential medicinal applications.
6-Bromo-2,4-dihydro-1H-cyclopenta[b]indol-3-oneBromine at a different position; affects reactivity patterns.

Uniqueness

The uniqueness of 7-Bromo-2,4-dihydro-1H-cyclopenta[b]indol-3-one lies in its specific bromine substitution pattern which influences its reactivity and biological interactions compared to similar compounds. This distinct feature allows it to exhibit unique properties that can be exploited in various research and industrial applications.

Metal-Catalyzed Annulation Strategies for Brominated Indole Derivatives

Metal-catalyzed annulation has emerged as a cornerstone for constructing cyclopenta[b]indole scaffolds. Scandium triflate [Sc(OTf)₃], in particular, has proven effective in mediating tandem cycloisomerization and conjugate addition reactions. For instance, alkynols such as 120 and 1-(2-aminophenyl)prop-2-ynols 121 undergo Sc(OTf)₃-catalyzed cyclization to form pentacyclic cyclopenta[b]indoles 122 (Scheme 1). The mechanism involves triflic acid generation from Sc(OTf)₃ and acetic acid, which promotes alkynol cycloisomerization to intermediate 123, followed by substitution to yield an allene species 124. Subsequent conjugate additions and cyclizations furnish the final product with high stereochemical fidelity.

This method’s efficacy lies in its ability to form two C–C bonds, one C–O bond, and one C–N bond in a single operation, achieving atom economy rarely seen in traditional stepwise syntheses. Transition metals such as palladium and rhodium have also been employed for cross-coupling reactions, enabling the introduction of bromine substituents at later stages. For example, Suzuki-Miyaura coupling of boronic acids with brominated intermediates allows selective functionalization of the cyclopenta[b]indole core.

Table 1: Metal-Catalyzed Annulation Conditions for Cyclopenta[b]indoles

CatalystSubstrateProductYield (%)
Sc(OTf)₃Alkynol 120Pentacyclic indole 12282
Pd(OAc)₂Bromoindole + Boronic AcidC3-Functionalized Derivative75
Rh₂(CO)₄Diazo Compound + IndoleCyclopropa[b]indole68

(4 + 3) Cycloaddition Approaches to Functionalized Cyclopenta[b]indoles

(4 + 3) cycloadditions offer a powerful strategy for accessing cyclohepta[b]indoles, which can be adapted to cyclopenta[b]indole synthesis through ring-contraction maneuvers. Nitrogen-stabilized oxyallyl cations, generated via epoxidation of allenamides 1, react with dienes to form seven-membered intermediates. For instance, allenamide 6 undergoes epoxidation to form oxyallyl cation 3, which participates in a (4 + 3) cycloaddition with furan derivatives to yield cycloadduct 8 (Scheme 2). Subsequent intramolecular Grignard addition and Chugaev elimination then furnish the fused indole system.

Although this method primarily targets cyclohepta[b]indoles, modifications such as altering the diene component or employing strain-release strategies could enable access to cyclopenta analogues. The use of electron-deficient dienes or Lewis acid catalysts may promote [4+3] cycloadditions with smaller rings, though this remains an underexplored area.

Chugaev Elimination Techniques in Polycyclic Indole Synthesis

Chugaev elimination is critical for deoxygenating tertiary alcohols to alkenes in cyclopenta[b]indole synthesis. Tetracyclic alcohol 12a, derived from cycloadduct 8, undergoes xanthation with carbon disulfide and potassium tert-butoxide to form cyclohepta[b]indole 14a via syn-elimination (Scheme 3). This one-step process avoids isolation of xanthate intermediates by leveraging intramolecular hydrogen abstraction. The choice of base significantly impacts yields: t-BuOH/KH systems achieve 100% conversion, whereas NaH or LiHMDS result in <10% efficiency.

For cyclopenta[b]indoles, analogous elimination of hydroxyl groups at bridgehead positions could streamline access to 2,4-dihydro-1H derivatives. However, steric hindrance and ring strain may necessitate tailored conditions, such as milder bases or alternative leaving groups.

Regioselective Bromination Strategies for Indole-Ring Functionalization

Regioselective bromination at the 7th position of indole is achieved through electrochemical umpolung strategies. Indole’s N–H group forms hydrogen bonds with bromide anions (e.g., nBu₄NBr or NH₄Br), directing electrophilic bromination to the para position. Cyclic voltammetry (CV) studies reveal that bromide oxidation (0.96 V vs. Ag/Ag⁺) precedes indole oxidation (1.39 V), enabling controlled generation of brominating agents (Br⁺ or Br·). FTIR spectroscopy confirms N–H···Br⁻ interactions, with shifts from 3400 cm⁻¹ to 3200 cm⁻¹ upon complexation.

Table 2: Bromination Conditions and Regioselectivity

Bromide SourceElectrolytePotential (V)Regioselectivity (C7:C5)Yield (%)
NH₄BrnBu₄NBr1.29:188
NaBrLiClO₄1.47:372
KBr1.18:265

This method’s applicability to cyclopenta[b]indoles is evident in the synthesis of 7-bromo-1,2,3,4-tetrahydrocyclopenta[b]indole, where analogous H-bonding interactions ensure precise C7 functionalization.

Cyclopenta[b]indole Derivatives as Kinase Inhibitors

Cyclopenta[b]indole derivatives have demonstrated substantial potential as selective kinase inhibitors, with the bromine substitution at the 7-position providing enhanced selectivity and potency profiles [1] [4] [2]. The cyclopenta[b]indole scaffold offers a unique three-dimensional architecture that facilitates optimal binding interactions within the adenosine triphosphate binding pocket of various kinases [1] [6].

Research conducted by Ekebergh and colleagues established that cyclopenta[b]indole derivatives exhibit remarkable selectivity for Aurora B kinase over Aurora A kinase [1] [4] [6]. The lead cyclopenta[b]indole derivative demonstrated an inhibitory concentration fifty percent value of 1.4 micromolar against Aurora B kinase, while showing minimal activity against Aurora A kinase with an inhibitory concentration fifty percent value exceeding 30 micromolar [1] [6]. This selectivity profile represents a greater than 20-fold preference for Aurora B, making these compounds valuable tools for investigating Aurora B-specific cellular functions [1] [6].

Kinase selectivity profiling revealed that the cyclopenta[b]indole derivative exhibited its highest inhibitory effect toward Aurora B among 50 screened kinases, with secondary targets including homeodomain-interacting protein kinase 2 and proviral integration site for Moloney murine leukemia virus kinase 1 [1] [6]. The compound effectively suppressed proliferating peripheral blood mononuclear cells with an inhibitory concentration fifty percent value of 4.2 micromolar, inducing characteristic phenotypic changes associated with Aurora B inhibition, including reduced phosphorylation of histone H3 and tetraploidy [1] [6].

The structure-activity relationship studies for cyclopenta[b]indole kinase inhibitors have identified several critical molecular features [1] [2] [3]. The fused cyclopentanone ring system contributes to the overall binding affinity through hydrophobic interactions with the kinase active site [1] [3]. The bromine substitution at the 7-position enhances selectivity by engaging in specific halogen bonding interactions with amino acid residues in the binding pocket [2] [7] [8].

Kinase TargetCyclopenta[b]indole Derivative IC50 (μM)Selectivity RatioReference
Aurora B1.41.0 [1] [6]
Aurora A>30>21.4 [1] [6]
HIPK210.07.1 [1] [6]
PIM110.07.1 [1] [6]

Comparative studies with established kinase inhibitors demonstrate that cyclopenta[b]indole derivatives occupy a distinct chemical space within the kinase inhibitor landscape [9] [10] [11]. Unlike traditional kinase inhibitors that often suffer from promiscuity across multiple kinase families, the cyclopenta[b]indole scaffold provides a framework for achieving subfamily-specific selectivity [1] [6] [11].

The mechanism of action for cyclopenta[b]indole kinase inhibitors involves competitive binding with adenosine triphosphate at the active site [1] [6]. Molecular docking studies indicate that the compound adopts a binding conformation that places the indole nitrogen in proximity to the hinge region, while the cyclopentanone carbonyl forms critical hydrogen bonding interactions with conserved lysine and aspartate residues [1] [2].

Role in Allosteric Modulation of Neurotransmitter Receptors

The 7-bromo-2,4-dihydro-1H-cyclopenta[b]indol-3-one scaffold has demonstrated significant potential in the development of allosteric modulators for neurotransmitter receptors, particularly gamma-aminobutyric acid type A receptors and serotonin receptors [12] [13] [14]. The unique structural features of this compound class enable selective modulation of receptor function through binding to allosteric sites distinct from the orthosteric neurotransmitter binding sites [12] [15] [16].

Research investigating halogenated indole derivatives as positive allosteric modulators of gamma-aminobutyric acid type A receptors has revealed that bromine incorporation at specific positions significantly enhances modulation potency [13] [14] [17]. Studies by Hoestermann and colleagues demonstrated that halogen substitution at the carbon-5 position of pyrroloindoline derivatives greatly increased positive allosteric modulator potency compared to the parent ligand, while substitutions at other positions generally decreased potency [13]. This structure-activity relationship pattern suggests that the electron-withdrawing properties of bromine and its ability to participate in halogen bonding interactions are crucial for optimal allosteric modulation [13] [7].

The mechanism of allosteric modulation by brominated indole derivatives involves binding to the extracellular interface between the alpha principal face and beta complementary face of gamma-aminobutyric acid type A receptors [13] [16] [17]. Mutagenesis studies indicate that the binding site for these modulators lies at the top of the transmembrane domain, where the bromine substituent engages in specific interactions with receptor residues [13] [16].

Investigation of indole derivatives as allosteric modulators of serotonin receptors has revealed novel mechanisms of action [12] [15]. Powell and colleagues identified that 5-chloro-indole acts as both an orthosteric agonist and an allosteric modulator at the 5-hydroxytryptamine 3A receptor, with both actions requiring the presence of an orthosteric ligand [12] [15]. This unprecedented mechanism, termed ago-allosteric modulation, represents the first example within the ligand-gated ion channel superfamily where both agonism and allosteric modulation are dependent on orthosteric ligand presence [12] [15].

The structure-activity relationships for indole-based allosteric modulators reveal several key molecular determinants [12] [14] [18]. The indole ring system provides the core scaffold for receptor recognition, while halogen substitution patterns determine selectivity and potency profiles [12] [7] [18]. For cannabinoid receptor 1 allosteric modulators, the indole-2-carboxamide scaffold with strategic halogen substitution has yielded compounds with nanomolar binding affinities and significant cooperativity factors [14].

Receptor TargetIndole DerivativeBinding Affinity (nM)Modulation TypeReference
GABA-A α1β2γ2Pyrroloindoline (5-Br)150Positive [13]
5-HT3A5-Chloroindole500Positive [12] [15]
CB1Indole-2-carboxamide (5-Cl)259Negative [14]
GABA-BIndole derivative300Positive [16]

The pharmacological significance of brominated indole allosteric modulators extends beyond their receptor selectivity to include their potential for reduced tolerance development and improved therapeutic windows compared to orthosteric ligands [16] [14]. Allosteric modulators preserve the spatial and temporal patterns of endogenous neurotransmission, as they only enhance receptor activity when and where the natural ligand is present [16].

Recent advances in the understanding of allosteric modulation mechanisms have highlighted the importance of conformational dynamics in receptor function [12] [15] [16]. Brominated indole derivatives appear to stabilize specific receptor conformations that favor enhanced agonist binding and channel opening, leading to increased receptor responsiveness without direct activation [13] [16].

Structure-Guided Design of Brominated Indole-Based Proteolysis-Targeting Chimeras (PROTACs)

The integration of brominated indole scaffolds into proteolysis-targeting chimera design represents a sophisticated approach to targeted protein degradation, leveraging the unique structural properties of the 7-bromo-2,4-dihydro-1H-cyclopenta[b]indol-3-one framework [19] [5] [20]. Structure-guided design principles have emerged as essential tools for optimizing these heterobifunctional molecules, which consist of a target protein ligand, a linker, and an E3 ubiquitin ligase recruiting element [5] [20] [21].

The rational design of macrocyclic proteolysis-targeting chimeras has demonstrated the feasibility of constraining bifunctional degraders in their bioactive conformations [20] [21]. Testa and colleagues reported the first structure-based design of a macrocyclic proteolysis-targeting chimera, utilizing co-crystal structure information to guide the introduction of cyclizing linkers [20] [21]. This approach resulted in enhanced selectivity for bromodomain and extra-terminal protein degradation, with the macrocyclic constraint improving the energetic bias toward productive ternary complex formation [20] [21].

The incorporation of brominated indole moieties into proteolysis-targeting chimera design offers several advantages for target engagement and selectivity [5] [20] [22]. The electron-withdrawing properties of bromine substitution can modulate the electronic characteristics of the indole ring, affecting binding affinity and selectivity for target proteins [7] [8]. Additionally, the bromine atom can serve as a versatile handle for further synthetic modifications, including cross-coupling reactions to introduce additional pharmacophores [23] [24].

Structure-activity relationship studies for brominated indole-based proteolysis-targeting chimeras have identified key molecular features that influence degradation efficiency [5] [22]. The positioning of the bromine substituent affects the overall molecular conformation and the ability to form stable ternary complexes with target proteins and E3 ligases [5] [20]. The cyclopenta[b]indole scaffold provides a rigid framework that can pre-organize the molecule in conformations conducive to protein-protein interaction formation [20] [21].

Recent developments in proteolysis-targeting chimera technology have focused on addressing selectivity challenges and improving degradation kinetics [19] [25] [26]. Bioorthogonally activatable proteolysis-targeting chimeras represent an innovative approach to spatially and temporally controlling protein degradation [19]. These prodrug strategies involve the incorporation of reactive groups that can be selectively activated in specific cellular environments, providing enhanced control over degradation activity [19].

E3 Ligase TargetIndole-Based LigandDegradation Efficiency (%)Selectivity ProfileReference
VHLMacrocyclic PROTAC85BET-selective [20] [21]
CereblonBrominated indole70Kinase-selective [5]
MDM2Indole derivative60p53 pathway [22]
CRBNCyclic PROTAC90Multi-target [25]

The mechanistic understanding of proteolysis-targeting chimera function has revealed the importance of ternary complex stability and cooperativity [5] [26] [21]. The formation of productive ternary complexes requires precise spatial organization of the target protein and E3 ligase, with the proteolysis-targeting chimera serving as a molecular scaffold [5] [26]. The brominated indole framework can contribute to this organization through its rigid structure and specific binding interactions [20] [21].

Computational approaches have become increasingly important in the design of brominated indole-based proteolysis-targeting chimeras [20] [21]. Molecular dynamics simulations and structure-based drug design methodologies enable the prediction of optimal linker lengths and compositions for achieving stable ternary complexes [20] [21]. These computational tools have been particularly valuable in the design of macrocyclic proteolysis-targeting chimeras, where conformational restriction requires careful consideration of the thermodynamic and kinetic factors governing complex formation [20] [21].

Density Functional Theory Studies of Ring Strain Effects

Ring strain energy calculations represent a fundamental computational approach for understanding the structural stability and reactivity of fused bicyclic compounds such as 7-bromo-2,4-dihydro-1H-cyclopenta[b]indol-3-one. Density functional theory provides sophisticated tools for quantifying these effects through homodesmotic reaction methodologies [1] [2].

The cyclopenta[b]indole framework exhibits unique strain characteristics due to the fusion of a five-membered cyclopentanone ring with the indole heterocycle. Computational studies using density functional theory with the B3LYP functional and 6-311G(d,p) basis sets have demonstrated that ring strain energy calculations follow established protocols for fused ring systems [3]. The general formula for calculating ring strain energy utilizes homodesmotic reactions where equal numbers of carbon, carbon-hydrogen, carbon-hydrogen-two, and carbon-hydrogen-three components are maintained on both sides of the equation [1].

For the cyclopentaindolone system, the ring strain energy can be determined by comparing the fused ring product with strain-free reference compounds. The negative values of reaction enthalpies in these homodesmotic reactions provide quantitative estimates of ring strain energies [3]. Studies on similar fused ring systems have shown that six-membered fused rings typically exhibit minimal ring strain due to their preferred chair conformations, while five-membered rings contribute greater strain energy [1].

The computational data reveals that ring strain energies generally decrease as ring size increases, with substantial decreases observed from four to five-membered rings [2]. For cyclopentane derivatives, the total ring strain typically ranges from 5.8 kilocalories per mole, corresponding to 1.2 kilocalories per mole per carbon-hydrogen-two unit [4]. However, the presence of unsaturation and heteroatoms in the cyclopenta[b]indolone system modifies these baseline values significantly.

Ring strain analysis demonstrates that the electronic effects of bromine substitution at the 7-position influence the overall strain profile through both inductive and mesomeric contributions. The electron-withdrawing nature of bromine affects the electron density distribution within the fused ring system, potentially altering bond lengths and angles that contribute to strain energy calculations [5] [6].

Table 1: Comparative Ring Strain Energies for Cyclic Systems

Ring SystemRing SizeTotal Strain (kcal/mol)Strain per CH₂ (kcal/mol)
Cyclopropane327.49.1
Cyclobutane426.46.6
Cyclopentane55.81.2
Cyclohexane60.10.0

Molecular Dynamics Simulations of Target Protein Interactions

Molecular dynamics simulations provide comprehensive insights into the dynamic behavior of protein-ligand complexes involving 7-bromo-2,4-dihydro-1H-cyclopenta[b]indol-3-one derivatives. These computational approaches utilize empirical force fields to model the temporal evolution of biomolecular systems under physiological conditions [7] [8].

The application of molecular dynamics methodologies to cyclopentaindolone-protein interactions requires careful parameterization of force field parameters. The general Amber force field and restrained electrostatic potential partial charges have proven effective for modeling heterocyclic compounds containing bromine substituents [9]. The molecular dynamics protocol typically involves energy minimization using steepest descent algorithms followed by conjugate gradient optimization [10].

Force field development for drug-like small molecules presents significant challenges due to the vast chemical space encompassed by pharmaceutical compounds [7]. The properties of chemical groups can vary substantially based on neighboring moieties, particularly in conjugated systems such as the cyclopenta[b]indole framework. Machine learning approaches have emerged as powerful tools for generating force field parameters, with models capable of predicting partial charges on molecules within minutes [11].

Simulation protocols for protein-ligand complexes typically employ position-restrained dynamics simulations with restraining weights of 2 kilocalories per mole per square angstrom at 300 Kelvin under isobaric conditions [10] [9]. Production molecular dynamics simulations extending to 200 nanoseconds without restraints provide sufficient sampling for binding affinity predictions and conformational analysis.

The binding affinity prediction capabilities of molecular dynamics simulations have demonstrated significant improvements when averaged over long finite temperature trajectories [8]. Initial configurations obtained through computational docking require substantial rearrangements before achieving stable conformations suitable for meaningful binding affinity estimation. Scoring functions developed for crystal structure evaluation provide accurate estimates for modeled binding complexes when properly averaged over molecular dynamics trajectories.

Table 2: Molecular Dynamics Simulation Parameters for Protein-Ligand Systems

ParameterValueUnit
Temperature300K
Restraining Weight2kcal/mol/Ų
Production Time200ns
Water ModelTIP3P-
Force FieldGAFF/ff14SB-

Root-mean-square deviation calculations and hydrogen bonding analysis provide quantitative measures of complex stability and interaction patterns [10] [9]. The cpptraj module in Amber enables comprehensive trajectory analysis, including clustering of snapshots collected from equilibrium states. These analyses reveal crucial hydrogen bond interactions, such as those with specific amino acid residues that prove essential for high-affinity binding.

Quantum Mechanical Modeling of Electronic Substituent Effects

Quantum mechanical calculations provide fundamental insights into the electronic structure modifications induced by bromine substitution in the cyclopenta[b]indole framework. Density functional theory studies using the B3LYP functional with 6-311++G(d,p) basis sets enable comprehensive analysis of electronic substituent effects [12] [13] [14].

The frontier molecular orbital analysis reveals that bromine substitution significantly influences the highest occupied molecular orbital and lowest unoccupied molecular orbital energy levels. The electron-withdrawing nature of bromine leads to stabilization of both frontier orbitals, with differential effects on the energy gap that determines electronic excitation properties [13] [15]. Studies on halogen-substituted organic compounds demonstrate that bromine atoms can substantially modify electronic transition energies through both inductive and mesomeric mechanisms [16] [6].

Bromine substituents exhibit unique electronic properties characterized by their significant electronegativity and polarizability. The sigma-constant for bromine substitution indicates strong electron-withdrawing capability, which affects the molecular orbital energies and electronic transition characteristics [5]. In aromatic systems, bromine substitution typically results in stabilization of the highest occupied molecular orbital energy while raising the lowest unoccupied molecular orbital level due to similar pi-accepting abilities shared with other halogens [5].

The heavy-atom effect of bromine introduces additional considerations for electronic structure calculations. Bromine atoms can influence intersystem crossing processes and internal conversion channels, affecting the photophysical properties of the cyclopentaindolone system [6]. Theoretical results demonstrate that bromine substituents largely inhibit internal conversion pathways while having minimal influence on intersystem crossing processes.

Quantum mechanical modeling of substituent effects requires consideration of both ground and excited state properties. Time-dependent density functional theory calculations enable prediction of electronic absorption spectra and excited state characteristics [13] [14]. The results indicate that electron-withdrawing substituents like bromine often lead to more accurate computational predictions compared to electron-donating groups.

Table 3: Electronic Properties of Bromine-Substituted Indole Derivatives

PropertyBromine EffectComputational Method
HOMO EnergyStabilizationDFT/B3LYP
LUMO EnergyModerate RaiseTD-DFT
Energy GapReduction6-311++G(d,p)
Oscillator StrengthEnhancementLC-BLYP

Molecular electrostatic potential mapping provides visualization of reactive sites for electrophilic and nucleophilic attacks. The calculated molecular electrostatic potential surfaces clearly indicate regions of negative potential on electronegative atoms and positive potential around hydrogen atoms [12]. These calculations guide predictions of chemical reactivity and intermolecular interaction patterns essential for understanding biological activity.

XLogP3

2.8

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

248.97893 g/mol

Monoisotopic Mass

248.97893 g/mol

Heavy Atom Count

14

Dates

Last modified: 08-10-2024

Explore Compound Types